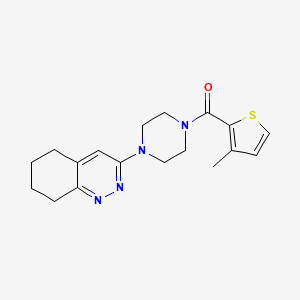

![molecular formula C21H18FN5O5S B3010065 N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 897612-61-2](/img/structure/B3010065.png)

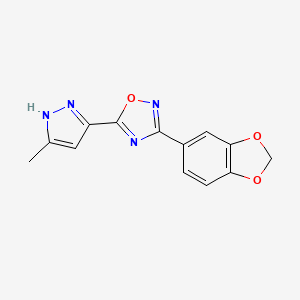

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the thiazolo[3,2-b][1,2,4]triazole core, a fluorophenyl group, and a nitrobenzamide moiety. These structural features are reminiscent of compounds that have been studied for their potential as enzyme inhibitors and antitumor agents, as well as for their anti-inflammatory and analgesic properties.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of the thiazole or triazole ring followed by the introduction of various substituents that contribute to the compound's biological activity. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves the creation of a thiazole ring and subsequent attachment of a benzenesulfonamide group . Similarly, the synthesis of 2-phenylbenzothiazoles for antitumor activity involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate fluorophenyl and nitrobenzamide substituents.

Molecular Structure Analysis

The molecular structure of the compound would be expected to feature a thiazolo[3,2-b][1,2,4]triazole core, which is a fused heterocyclic system that can contribute to the compound's binding affinity to biological targets. The presence of a 3-fluorophenyl group could influence the molecule's electronic distribution and steric properties, potentially enhancing its interaction with enzymes or receptors. The dimethoxy nitrobenzamide portion of the molecule could also play a role in its biological activity, as nitro groups are often involved in redox reactions and the methoxy groups could affect the compound's solubility and membrane permeability.

Chemical Reactions Analysis

Compounds with similar structural features have been shown to participate in various chemical reactions. For example, nitration of benzothiazoles can lead to the formation of nitrobenzothiazoles, which can be further modified . The thiazole and triazole rings can also undergo reactions such as cyclization and substitution, which are key steps in the synthesis of complex molecules like the one under discussion . The reactivity of the nitro group and the potential for intramolecular interactions within the compound could be explored to further modify its structure and enhance its biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of electronegative fluorine and nitro groups could affect the compound's acidity and electronic properties. The dimethoxy groups could impact its solubility in organic solvents and possibly in aqueous media, which is important for its bioavailability. The overall lipophilicity of the molecule, dictated by the balance of hydrophobic and hydrophilic groups, would be a key determinant of its ability to cross cell membranes and reach its biological targets.

Applications De Recherche Scientifique

Anticonvulsant Potential

Research has indicated that derivatives of 1,3,4-thiadiazole, such as N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrate high anticonvulsant activity. This is particularly evident in the pentylentetrazole model of seizure, showcasing more effectiveness than the classic drug "Depakin" (I. Sych et al., 2018).

Antifungal and Apoptotic Effects

Triazole-oxadiazole compounds, structurally similar to the molecule , have been synthesized and shown potent antifungal and apoptotic activity against various Candida species. Specifically, the compound was confirmed to have an apoptotic effect on Candida via Annexin V-PI with flow cytometry (B. Çavușoğlu, L. Yurttaş, Z. Cantürk, 2018).

Antimicrobial Activity

Several studies have focused on the synthesis and evaluation of thiazolo[3,2-b][1,2,4]triazole derivatives for their antimicrobial properties. These compounds have been tested against various bacterial and yeast strains, demonstrating significant activity in inhibiting microbial growth (Ștefania-Felicia Bărbuceanu et al., 2015).

Anti-Inflammatory and Analgesic Agents

Some thiazolo[3,2-b]-1,2,4-triazole derivatives have been synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds, substituted with flurbiprofen, showed significant analgesic and anti-inflammatory activity without inducing gastric lesions, indicating their potential as safer therapeutic agents (Emine Doğdaş et al., 2007).

Anticancer Potential

The synthesis and evaluation of thiazolo[3,2-b][1,2,4]triazol-6-ones have been carried out to explore their potential as anticancer agents. These compounds displayed notable anticancer activity on various cancer cell lines, including renal, leukemia, colon, breast cancer, and melanoma (Roman Lesyk et al., 2007).

Antioxidant Properties

Thiazolo[3,2-b]-1,2,4-triazole derivatives have been investigated for their antioxidant properties. Specifically, their effectiveness in preventing ethanol-induced oxidative stress in liver and brain tissue has been documented, highlighting their potential in managing oxidative stress-related conditions (G. Aktay et al., 2005).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazole derivatives, have been reported to exhibit diverse pharmacological activities . These activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors), and antitubercular agents .

Mode of Action

It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a hybrid nucleus made by fusion of two pharmaceutically active moieties, ie, triazole and thiadiazine, can make specific interactions with different target receptors . This interaction could potentially alter the function of these targets, leading to the observed pharmacological effects.

Biochemical Pathways

Given the wide range of pharmacological activities associated with similar compounds , it is likely that multiple biochemical pathways are affected. These could potentially include pathways related to cell growth and proliferation (in the case of anticancer activity), microbial growth (in the case of antimicrobial activity), pain and inflammation signaling (in the case of analgesic and anti-inflammatory activity), and various enzymatic pathways (in the case of enzyme inhibitory activity).

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the potential bioavailability and pharmacokinetic properties of the compound.

Result of Action

Based on the pharmacological activities of similar compounds , it can be inferred that the compound may have effects such as inhibition of cell growth (anticancer activity), inhibition of microbial growth (antimicrobial activity), reduction of pain and inflammation (analgesic and anti-inflammatory activity), and inhibition of various enzymes (enzyme inhibitory activity).

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4,5-dimethoxy-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O5S/c1-31-17-9-15(16(27(29)30)10-18(17)32-2)20(28)23-7-6-14-11-33-21-24-19(25-26(14)21)12-4-3-5-13(22)8-12/h3-5,8-11H,6-7H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSAWCJRBSVFET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide](/img/structure/B3009984.png)

![2-[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B3009986.png)

![N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B3009988.png)

![ethyl 4-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B3009989.png)

![methyl 4-[((11Z)-10-{[(4-methylphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate](/img/structure/B3009992.png)

![1-[2-(3-Fluorosulfonyloxyanilino)-2-oxoethyl]-2-oxopyrrolidine](/img/structure/B3009996.png)

![N-(2-chlorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3009997.png)

![ethyl 4-[4-[(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3010004.png)